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Compound of Interest

Compound Name:
1-(4-Fluorophenyl)biguanide

hydrochloride

Cat. No.: B102265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and mass

spectrometric data for 1-(4-Fluorophenyl)biguanide hydrochloride. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted data based on established principles of nuclear magnetic resonance (NMR)

and mass spectrometry (MS), alongside detailed, standardized experimental protocols for their

acquisition.

Chemical Structure and Properties
IUPAC Name: N-(4-fluorophenyl)imidodicarbonimidic diamide hydrochloride

CAS Number: 16018-83-0[1]

Molecular Formula: C₈H₁₁ClFN₅[1]

Molecular Weight: 231.66 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for 1-(4-

Fluorophenyl)biguanide HCl. These predictions are derived from the analysis of structurally

similar compounds and computational models.
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Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.80 br s 1H Ar-NH

~7.25 t 2H Ar-H (ortho to F)

~7.10 t 2H Ar-H (meta to F)

~6.90 br s 4H -C(=NH)NH₂ protons

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~160.0 (d, J ≈ 240 Hz) Ar-C (para to biguanide, attached to F)

~158.5 -C(=NH) carbons in biguanide chain

~136.0 (d, J ≈ 3 Hz) Ar-C (ipso, attached to NH)

~121.0 (d, J ≈ 8 Hz) Ar-C (ortho to F)

~115.5 (d, J ≈ 22 Hz) Ar-C (meta to F)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu) Assignment

196.0993 [M+H]⁺ (protonated free base)

179.0728 [M+H - NH₃]⁺

137.0619 [M+H - C₂H₄N₄]⁺ (loss of dicyandiamide)

111.0504
[C₆H₄FN₂]⁺ (protonated 4-fluoroaniline

fragment)
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Experimental Protocols
The following are standard methodologies for the acquisition of NMR and MS data for

compounds similar to 1-(4-Fluorophenyl)biguanide HCl.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe.

Sample Preparation: Approximately 5-10 mg of 1-(4-Fluorophenyl)biguanide HCl is dissolved

in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure

the solubility of the hydrochloride salt and to allow for the observation of exchangeable NH

protons.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

3.2. Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q

Exactive Orbitrap (or equivalent) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation: A stock solution of 1-(4-Fluorophenyl)biguanide HCl is prepared in

methanol at a concentration of 1 mg/mL. This is further diluted to approximately 10 µg/mL

with a 50:50 mixture of methanol and water containing 0.1% formic acid to facilitate

protonation.

ESI-MS Acquisition:

Ionization Mode: Positive ion mode (ESI+).

Infusion Rate: 5 µL/min.

Capillary Voltage: 3.5 kV.

Sheath Gas Flow Rate: 10 (arbitrary units).

Auxiliary Gas Flow Rate: 2 (arbitrary units).

Capillary Temperature: 320 °C.

Mass Range: m/z 50-500.

Resolution: 70,000.

Mandatory Visualizations
4.1. Synthetic Pathway

The synthesis of aryl biguanides is typically achieved through the condensation of an aniline

derivative with dicyandiamide in the presence of an acid catalyst.
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Synthetic Pathway for 1-(4-Fluorophenyl)biguanide HCl
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Caption: Synthesis of 1-(4-Fluorophenyl)biguanide HCl.

4.2. Analytical Workflow

The following diagram outlines the standard workflow for the characterization of a synthesized

compound like 1-(4-Fluorophenyl)biguanide HCl.
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Analytical Workflow for Compound Characterization

Synthesized Product
(Crude)

Purification
(e.g., Recrystallization)

Purity Assessment
(e.g., HPLC, mp)

Structural Confirmation

¹H NMR

 

¹³C NMR

 

High-Resolution MS

 

Final Characterized Compound

Click to download full resolution via product page

Caption: Analytical workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic and Massetric Analysis
of 1-(4-Fluorophenyl)biguanide HCl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102265#spectroscopic-data-nmr-ms-for-1-4-
fluorophenyl-biguanide-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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